Cas no 2077-46-5 (1,2,4-trichloro-3-methylbenzene)

1,2,4-Trichloro-3-methylbenzene is a chlorinated aromatic compound with the molecular formula C₇H₅Cl₃. It is primarily used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The compound exhibits high stability due to its aromatic ring structure and chlorine substituents, making it suitable for reactions requiring robust intermediates. Its methyl group enhances solubility in organic solvents, facilitating further chemical modifications. The precise arrangement of chlorine atoms allows for selective reactivity in substitution and coupling reactions. This compound is valued for its consistent purity and reliability in industrial applications, particularly where controlled chlorination patterns are critical. Proper handling is required due to its potential toxicity and environmental persistence.
1,2,4-trichloro-3-methylbenzene structure
2077-46-5 structure
商品名:1,2,4-trichloro-3-methylbenzene
CAS番号:2077-46-5
MF:C7H5F3
メガワット:146.1098
MDL:MFCD12922564
CID:42429
PubChem ID:16378

1,2,4-trichloro-3-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1,2,4-Trifluoro-3-methylbenzene
    • 1,2,4-Trichloro-3-methylbenzene
    • 2,3,6-Trichlorotoluene
    • 1,2,4-trichloro-3-methyl-benzen
    • 1-Methyl-2,3,6-trichlorobenzene
    • 2,3,4-TRI-O-ACETYL-D-ARABINOPYRANOSYL BROMIDE
    • 2,3,6-trichloro-toluen
    • 2,3,6-trichloro-toluene
    • 2,3,6-Trichlortoluol
    • 2,3,6-trichorotoluene
    • 2,3,6-Trifluorotoluene
    • BENZENE,1,2,4-TRICHLORO-3-MET
    • toluene,2,3,6-trichloro
    • UNII-19M2L15Z6U
    • DTXSID8047767
    • AS-46111
    • NS00026734
    • SCHEMBL900037
    • Toluene,3,6-trichloro-
    • Benzene, 1-methyl-2,3,6-trichloro-
    • CS-0190793
    • NSC155908
    • Toluene, 2,3,6-trichloro-
    • AKOS006230076
    • EINECS 218-202-4
    • BRN 2327397
    • 4-05-00-00819 (Beilstein Handbook Reference)
    • 2077-46-5
    • NSC 155908
    • CAA07746
    • Benzene,2,4-trichloro-3-methyl-
    • FT-0609475
    • 2,6-Trichlorotoluene
    • Q22829062
    • AM83053
    • UZYYBZNZSSNYSA-UHFFFAOYSA-N
    • CL8814
    • 1,2,4-Trichloro-3-methylbenzene #
    • 2,3,6-Trichlorotoluene 10 microg/mL in Methanol
    • 19M2L15Z6U
    • MFCD00013623
    • NSC-155908
    • Benzene, 1,2,4-trichloro-3-methyl-
    • 2,3,6-TCT
    • DB-019689
    • DTXCID3027748
    • 1,2,4-trichloro-3-methylbenzene
    • MDL: MFCD12922564
    • インチ: 1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
    • InChIKey: UZYYBZNZSSNYSA-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=CC=C1Cl)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 193.945683g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 193.945683g/mol
  • 単一同位体質量: 193.945683g/mol
  • 水素結合トポロジー分子極性表面積: 0Ų
  • 重原子数: 10
  • 複雑さ: 115
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • Henrys Law Constant: 0.00 atm-m3/mole
  • 色と性状: 無色中性結晶
  • 密度みつど: 1.3950 (estimate)
  • ゆうかいてん: 35.64°C (estimate)
  • ふってん: 230.4°C (estimate)
  • フラッシュポイント: 147.6±21.5 °C
  • 屈折率: 1.5670 (estimate)
  • PSA: 0.00000
  • LogP: 3.95520
  • ようかいせい: 水に溶けず、熱に溶けない普通の溶媒、
  • じょうきあつ: No data available

1,2,4-trichloro-3-methylbenzene セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険カテゴリコード: 22
  • セキュリティの説明: H303+H313+H333
  • RTECS番号:XT9300000
  • 危険物標識: Xn
  • 包装カテゴリ:III
  • リスク用語:R22
  • ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
  • 包装等級:III

1,2,4-trichloro-3-methylbenzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1,2,4-trichloro-3-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T353265-100mg
2,3,6-Trichlorotoluene
2077-46-5
100mg
$ 59.00 2023-09-05
eNovation Chemicals LLC
D509765-1g
1,2,4-Trifluoro-3-Methylbenzene
2077-46-5 97%
1g
$180 2024-05-24
TRC
T353265-1g
2,3,6-Trichlorotoluene
2077-46-5
1g
$ 201.00 2023-09-05
Alichem
A013027966-500mg
2,3,6-Trichlorotoluene
2077-46-5 97%
500mg
$798.70 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170030-1G
1,2,4-trichloro-3-methylbenzene
2077-46-5 95%
1g
¥ 303.00 2023-04-06
TRC
T353265-1000mg
2,3,6-Trichlorotoluene
2077-46-5
1g
$201.00 2023-05-17
abcr
AB447308-1g
2,3,6-Trichorotoluene, 95%; .
2077-46-5 95%
1g
€127.20 2024-04-18
Aaron
AR002JX8-5g
Benzene, 1,2,4-trichloro-3-methyl-
2077-46-5 98%
5g
$126.00 2025-01-21
Aaron
AR002JX8-250mg
Benzene, 1,2,4-trichloro-3-methyl-
2077-46-5 98%
250mg
$31.00 2025-01-21
A2B Chem LLC
AB18032-5g
2,3,6-Trichlorotoluene
2077-46-5 97%
5g
$165.00 2024-04-20

1,2,4-trichloro-3-methylbenzene 関連文献

  • 1. CXXXIV.—The chlorination of the dichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the trichlorotoluenes
    Julius B. Cohen,Henry D. Dakin J. Chem. Soc. Trans. 1902 81 1324
  • 2. 270. The nuclear chlorination of toluene: 2 : 3 : 4- and 2 : 3 : 6-trichlorotoluene
    H. C. Brimelow,R. L. Jones,T. P. Metcalfe J. Chem. Soc. 1951 1208
  • 3. XLI.—The action of sodium hypochlorite on the aromatic sulphonamides
    Henry Stanley Raper,John Thomas Thompson,Julius Berend Cohen J. Chem. Soc. Trans. 1904 85 371
  • 4. Halogeno-o-phenylenediamines and derived heterocycles. Part I. Reductive fission of benzotriazoles to o-phenylenediamines
    D. E. Burton,A. J. Lambie,D. W. J. Lane,G. T. Newbold,A. Percival J. Chem. Soc. C 1968 1268
  • 5. CXXX.—The chlorination of the trichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the tetrachlorotoluenes. Part V
    Julius Berend Cohen,Henry Drysdale Dakin J. Chem. Soc. Trans. 1904 85 1274

1,2,4-trichloro-3-methylbenzeneに関する追加情報

Chemical Profile of 1,2,4-trichloro-3-methylbenzene (CAS No. 2077-46-5)

1,2,4-trichloro-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 2077-46-5, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and industrial applications. This trichloromethyl-substituted benzene derivative exhibits a unique structural framework that makes it a valuable intermediate in the production of various specialty chemicals, pharmaceuticals, and agrochemicals. The presence of three chlorine atoms and a methyl group at specific positions on the benzene ring imparts distinct reactivity and electronic properties, which are exploited in multiple synthetic pathways.

The chemical structure of 1,2,4-trichloro-3-methylbenzene consists of a benzene core substituted with three chlorine atoms at the 1, 2, and 4 positions, along with a methyl group at the 3-position. This arrangement creates a highly electron-withdrawing environment around the ring, influencing its interaction with various reagents and catalysts. The compound’s high chlorination degree enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures.

In recent years, research has highlighted the role of 1,2,4-trichloro-3-methylbenzene as a precursor in the synthesis of biologically active molecules. For instance, studies have demonstrated its application in generating substituted biphenyl derivatives, which are known for their pharmacological properties. The compound’s ability to undergo selective functionalization has been leveraged to develop novel scaffolds for drug discovery programs targeting neurological disorders and infectious diseases. The chlorine atoms serve as handles for further derivatization, enabling chemists to introduce diverse functional groups while maintaining the core aromatic system.

Industrial applications of 1,2,4-trichloro-3-methylbenzene extend beyond pharmaceuticals to include the production of dyes, pigments, and corrosion inhibitors. Its stability under various reaction conditions makes it a preferred choice for synthesizing polymers with enhanced thermal and chemical resistance. Moreover, researchers have explored its use in catalytic processes where it acts as a ligand or co-catalyst in transition-metal-mediated reactions. The compound’s electron-deficient nature facilitates its participation in oxidation and reduction reactions, contributing to efficient synthetic methodologies.

The latest advancements in green chemistry have also influenced the utilization of 1,2,4-trichloro-3-methylbenzene. Innovations in solvent-free reactions and microwave-assisted synthesis have improved the efficiency of processes involving this compound, reducing waste generation and energy consumption. Additionally, efforts to develop more sustainable synthetic routes have led to the exploration of biocatalytic methods for producing derivatives of 1,2,4-trichloro-3-methylbenzene, aligning with global initiatives to minimize environmental impact.

From an academic perspective, 1,2,4-trichloro-3-methylbenzene continues to be a subject of interest in mechanistic studies due to its complex reactivity patterns. Researchers are investigating how electronic effects and steric hindrance influence its participation in various organic transformations. These studies not only enhance our understanding of fundamental chemical principles but also provide insights into optimizing synthetic strategies for large-scale production. The compound’s role as a model system for studying halogenated aromatic compounds has contributed significantly to advancements in computational chemistry and molecular modeling.

The safety profile of 1,2,4-trichloro-3-methylbenzene is another critical aspect that has been extensively studied. While handling this compound requires adherence to standard laboratory protocols due to its potential irritant properties upon exposure to skin or inhalation pathways, its toxicity profile is well-documented compared to other halogenated aromatics. Regulatory agencies have established guidelines for its safe use in industrial settings based on extensive toxicological data. This underscores the importance of proper risk assessment when incorporating this chemical into research or manufacturing processes.

In conclusion,1 ,2 ,4 -trichloro -3 -methyl benzene (CAS No .2077 -46 -5) remains an indispensable intermediate in modern chemical synthesis . Its versatility , coupled with ongoing research into novel applications , ensures that it will continue to play a pivotal role in advancing both academic knowledge and industrial innovation . As methodologies evolve toward greater sustainability , this compound’s adaptability positions it as a cornerstone material for future developments across multiple scientific disciplines .

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